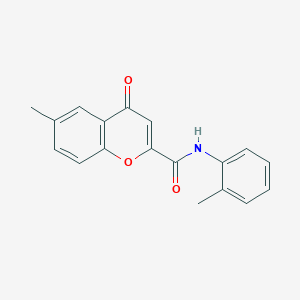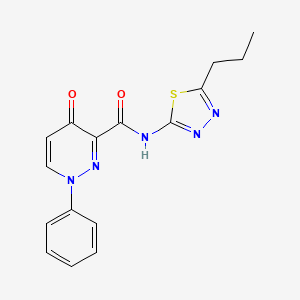![molecular formula C26H27NO7 B11392761 ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11392761.png)
ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE is a complex organic compound with a unique structure that combines elements of benzodioxole, chromeno, and oxazin
Preparation Methods
The synthesis of ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and ethyl bromoacetate.
Reaction Conditions: The initial step involves a Pd-catalyzed C-N cross-coupling reaction using PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Intermediate Formation: The intermediate is then reacted with fused heteroaryl halides in the presence of PdCl2, xantphos, and Cs2CO3 in toluene under reflux conditions for 24 hours.
Final Steps: The final product is obtained after several purification steps, including treatment with NaOH and subsequent reactions.
Chemical Reactions Analysis
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE has several scientific research applications:
Medicinal Chemistry: This compound is being studied for its potential anticancer properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE involves its interaction with cellular targets. It has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . The compound likely interacts with microtubules and tubulin, disrupting their assembly and leading to cell death .
Comparison with Similar Compounds
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE can be compared with other similar compounds:
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzodioxole moiety and have shown anticancer activity.
3-N-fused heteroaryl indoles: These compounds share structural similarities and have been studied for their antiproliferative activity against cancer cells.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: This compound has a simpler structure but shares the benzodioxole core.
ETHYL 3-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6,10-DIMETHYL-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}PROPANOATE stands out due to its complex structure and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H27NO7 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 3-[3-(1,3-benzodioxol-5-ylmethyl)-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]propanoate |
InChI |
InChI=1S/C26H27NO7/c1-4-30-23(28)8-6-19-15(2)20-10-18-12-27(11-17-5-7-21-22(9-17)33-14-32-21)13-31-24(18)16(3)25(20)34-26(19)29/h5,7,9-10H,4,6,8,11-14H2,1-3H3 |
InChI Key |
SCXZWNNNBBVPSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC5=C(C=C4)OCO5)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B11392680.png)
![2-(4-ethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11392695.png)
![Ethyl 4-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11392696.png)
![3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11392704.png)

![1-{2-[1-(3-Methylbenzoyl)piperidin-2-yl]ethyl}azepane](/img/structure/B11392713.png)
![6-(4-ethylphenyl)-N-(3-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392721.png)
![1-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11392728.png)

![N-(5-chloro-2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392740.png)
![6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392747.png)
![4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11392755.png)
![3-[5,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B11392758.png)
![10-(4-fluorobenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392763.png)
